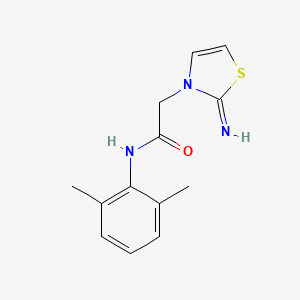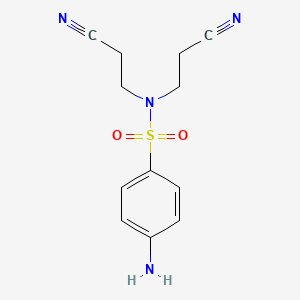![molecular formula C17H26N4O6S2 B7463809 1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)
1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPSU is a synthetic compound that belongs to the class of urea derivatives. It was first synthesized by researchers at Pfizer in the early 2000s and has since been studied extensively for its potential therapeutic benefits. MPSU has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of MPSU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and pain. MPSU has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
MPSU has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the immune response. MPSU has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MPSU in lab experiments is its potential therapeutic benefits. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases. However, one limitation of using MPSU in lab experiments is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of MPSU. One direction is to further investigate its potential therapeutic benefits for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, further studies are needed to determine the optimal dosage and administration route for MPSU, as well as its potential side effects.
Synthesis Methods
The synthesis of MPSU involves several steps, starting with the reaction of 4-piperidin-1-ylsulfonylphenylcarbamate with 1-methylsulfonyl-3-isocyanatopropane to form the intermediate product. The intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form the final product, MPSU.
Scientific Research Applications
MPSU has been widely used in scientific research for its potential therapeutic benefits. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential to treat various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O6S2/c1-13(2)21(28(3,24)25)17(23)19-16(22)18-14-7-9-15(10-8-14)29(26,27)20-11-5-4-6-12-20/h7-10,13H,4-6,11-12H2,1-3H3,(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTROPICDXAUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
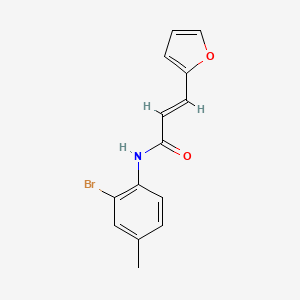
![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)
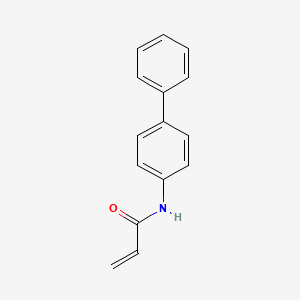
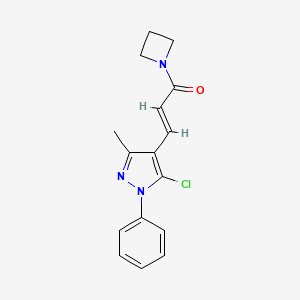
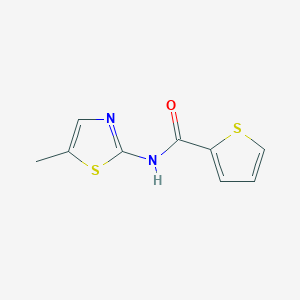
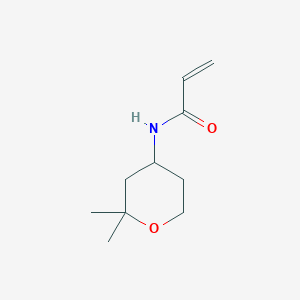
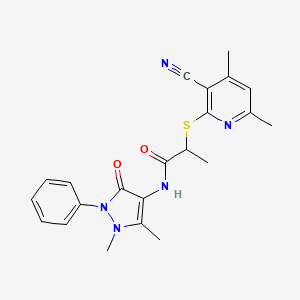
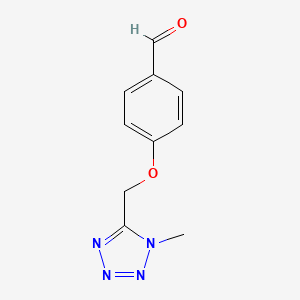
![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)
